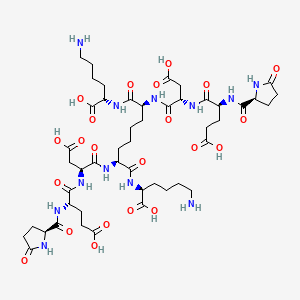
Chlorhydrate d'ester éthylique de la L-isoleucine
Vue d'ensemble
Description
H-Ile-OEt.HCl is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a derivative of L-isoleucine, an essential amino acid, and is commonly used in various scientific research applications. The compound appears as a colorless solid with no distinct odor .
Applications De Recherche Scientifique
H-Ile-OEt.HCl has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
L-Isoleucine Ethyl Ester Hydrochloride is an amino acid derivative
Mode of Action
It is known that amino acid derivatives can participate in a variety of biological processes, including protein synthesis and metabolism .
Biochemical Pathways
L-Isoleucine Ethyl Ester Hydrochloride may be involved in protein synthesis and metabolism . Amino acids and their derivatives play crucial roles in these biochemical pathways, contributing to the formation of proteins and influencing various metabolic processes.
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and influence various metabolic processes .
Action Environment
The action, efficacy, and stability of L-Isoleucine Ethyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it is a white crystalline solid that is soluble in water and organic solvents . Therefore, the compound’s action may be affected by the pH, temperature, and presence of other compounds in its environment.
Analyse Biochimique
Biochemical Properties
L-isoleucine ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis and modification of peptides and proteins. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release L-isoleucine. Additionally, L-isoleucine ethyl ester hydrochloride can be involved in transamination reactions catalyzed by aminotransferases, where it donates its amino group to form other amino acids. These interactions highlight the compound’s versatility in biochemical processes .
Cellular Effects
L-isoleucine ethyl ester hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance the uptake of glucose by muscle cells, thereby promoting energy production and improving cellular metabolism. Additionally, L-isoleucine ethyl ester hydrochloride can modulate the expression of genes involved in protein synthesis and degradation, impacting overall cell function and health .
Molecular Mechanism
At the molecular level, L-isoleucine ethyl ester hydrochloride exerts its effects through several mechanisms. One key mechanism involves the hydrolysis of the ester bond by esterases, releasing L-isoleucine, which can then participate in various metabolic pathways. The compound can also bind to specific receptors or enzymes, modulating their activity. For instance, it can inhibit or activate certain enzymes involved in amino acid metabolism, thereby influencing the overall metabolic flux within the cell. These molecular interactions underscore the compound’s role in regulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-isoleucine ethyl ester hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-isoleucine ethyl ester hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of L-isoleucine ethyl ester hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance muscle protein synthesis and improve glucose uptake, contributing to better muscle function and energy metabolism. At higher doses, L-isoleucine ethyl ester hydrochloride can exhibit toxic or adverse effects, such as gastrointestinal disturbances and metabolic imbalances. These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
L-isoleucine ethyl ester hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. The compound can be hydrolyzed to release L-isoleucine, which then participates in the branched-chain amino acid (BCAA) metabolic pathway. This pathway involves enzymes such as branched-chain aminotransferase and branched-chain alpha-keto acid dehydrogenase, which catalyze the conversion of BCAAs into their respective keto acids and further into energy-producing metabolites. These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular energy balance .
Transport and Distribution
Within cells and tissues, L-isoleucine ethyl ester hydrochloride is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, L-isoleucine ethyl ester hydrochloride can interact with binding proteins that regulate its localization and accumulation. These transport and distribution mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects .
Subcellular Localization
L-isoleucine ethyl ester hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to various cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s role in regulating cellular processes, as they determine its accessibility to specific enzymes and biomolecules. Understanding the subcellular localization of L-isoleucine ethyl ester hydrochloride provides insights into its functional roles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: H-Ile-OEt.HCl can be synthesized through the esterification of L-isoleucine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: L-isoleucine is reacted with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form ethyl L-isoleucinate.
Hydrochloride Formation: The resulting ethyl L-isoleucinate is then treated with hydrochloric acid to form ethyl L-isoleucinate hydrochloride.
Industrial Production Methods: Industrial production of ethyl L-isoleucinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: H-Ile-OEt.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives.
Comparaison Avec Des Composés Similaires
H-Ile-OEt.HCl can be compared with other similar compounds, such as:
Methyl L-isoleucinate hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl L-leucinate hydrochloride: Similar in structure but derived from L-leucine instead of L-isoleucine.
Uniqueness: H-Ile-OEt.HCl is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its applications in various fields of scientific research further highlight its versatility and importance .
Propriétés
IUPAC Name |
ethyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRWNMNWONMOO-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972233 | |
| Record name | Ethyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56782-52-6 | |
| Record name | L-Isoleucine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56782-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-isoleucinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671570.png)











